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molecular formula C9H8BrN B1338718 7-Bromo-3-methyl-1H-indole CAS No. 86915-22-2

7-Bromo-3-methyl-1H-indole

Cat. No. B1338718
M. Wt: 210.07 g/mol
InChI Key: NNHOFIYUZHKOFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07598397B2

Procedure details

2-Bromo nitrobenzene was reacted with allyl magnesium bromide according to the literature procedure (Dobbs A. J. Org Chem. 2001, 66, 638-641), to provide 7-bromo-3-methyl-1H-indole.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[N+:8]([O-])=O.[CH2:11]([Mg]Br)[CH:12]=[CH2:13]>>[Br:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]2[C:3]=1[NH:8][CH:11]=[C:12]2[CH3:13]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=C(C=CC=C1)[N+](=O)[O-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)[Mg]Br

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=CC=C2C(=CNC12)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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